1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
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Overview
Description
1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is a complex organic compound that features a combination of benzo[d]thiazole, piperazine, and ethanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the piperazine ring: The benzo[d]thiazole derivative can be reacted with piperazine in the presence of a suitable catalyst.
Introduction of the ethanone group: The final step involves the reaction of the intermediate with 4-(methylsulfonyl)phenyl ethanone under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone involves its interaction with specific molecular targets. These may include:
Receptors: Binding to and modulating the activity of certain receptors in the body.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Pathways: Affecting signaling pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone: Similar structure but with a methoxy group instead of a methylsulfonyl group.
1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-nitrophenyl)ethanone: Contains a nitro group instead of a methylsulfonyl group.
Uniqueness
1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is unique due to the presence of the methylsulfonyl group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylsulfonylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S2/c1-29(26,27)15-7-5-14(6-8-15)13-18(25)23-9-11-24(12-10-23)20-22-19-16(21)3-2-4-17(19)28-20/h2-8H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTDNPMGRLXYFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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